

Refining PatMaN search parameters for better results

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Compound of Interest

Compound Name: *Patman*

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PatMaN Search Parameter Technical Support Center

Welcome to the technical support center for **PatMaN** (Pattern Matching in Nucleotide databases). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals refine their **PatMaN** search parameters for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is **PatMaN** and what is its primary application?

A1: **PatMaN** is a command-line tool designed for efficiently searching large nucleotide databases for multiple short sequences, allowing for a specified number of mismatches and gaps.^{[1][2]} Its primary application is in bioinformatics for tasks such as identifying miRNA target sites, mapping primer binding sites, and finding other short sequence motifs within a genome.^{[1][3]}

Q2: My **PatMaN** search is running very slowly. What is the most likely cause?

A2: The runtime of **PatMaN** increases exponentially with the number of allowed "edits" (the total of mismatches and gaps).^[1] If your search is slow, the primary reason is likely a high

value for the -e (edits) parameter. Each additional allowed edit dramatically increases the computational complexity of the search.

Q3: How do I specify the number of allowed mismatches and gaps in my search?

A3: You can control the number of allowed mismatches and gaps using the -e and -g parameters:

- -e : Specifies the maximum total number of edits (mismatches + gaps) allowed in a match.
- -g : Specifies the maximum number of gaps allowed in a match. Note that gaps also count as edits, so the value for -e should always be greater than or equal to the value for -g.

Q4: Can **PatMaN** search for patterns on both strands of a DNA sequence?

A4: Yes, by default, **PatMaN** searches for your query sequences on both the forward and reverse complement strands of the target database.

Q5: How does **PatMaN** handle ambiguous nucleotides (like 'N') in a search?

A5: **PatMaN**'s handling of ambiguous nucleotides depends on the -a flag.

- Without the -a flag: Only the ambiguity code 'N' is recognized in the query sequence, and it will be counted as a mismatch when aligned to any base in the target sequence.
- With the -a flag: All IUPAC ambiguity codes in the query sequences are interpreted. A match will be counted if the base in the target sequence is one of the nucleotides represented by the ambiguity code. Using this flag increases the time and memory requirements of the search.

Troubleshooting Guide

Problem 1: I am getting a "segmentation fault" or the program crashes without a clear error message.

- Possible Cause: A "segmentation fault" is a general error in C++ programs that can occur for various reasons, often related to memory access issues. In the context of **PatMaN**, this could

be triggered by very large input files (either the pattern or the database file) that exceed your system's memory, or potentially by incorrectly formatted FASTA files.

- Troubleshooting Steps:
 - Validate FASTA formats: Ensure that both your pattern file and your database file are in the correct FASTA format. Check for any unusual characters or formatting errors.
 - Test with a smaller dataset: Try running your command with a small subset of your patterns and a smaller database file (e.g., a single chromosome). If this runs successfully, the issue is likely related to the size of your input files and system memory limitations.
 - Check system resources: Monitor your system's memory usage while running **PatMaN** to see if it is exceeding available RAM.

Problem 2: My search is producing no results, even though I expect to find matches.

- Possible Cause 1: Search parameters are too stringent. Your specified values for edits (-e) and gaps (-g) may be too low to detect any matches.
 - Solution: Gradually increase the value of the -e parameter to allow for more mismatches. If you suspect insertions or deletions, also increase the -g parameter.
- Possible Cause 2: Incorrect input file paths. The paths to your pattern file (-P) or database file (-D) may be incorrect.
 - Solution: Double-check that the file paths are correct and that you have the necessary read permissions for those files.
- Possible Cause 3: Strand specificity. If you are searching for a pattern that is expected to be on a specific strand and you are not finding it, ensure that you have not accidentally disabled the default two-strand search.

Problem 3: The search is producing too many results, and most of them seem to be noise.

- Possible Cause: Search parameters are too relaxed. A high value for the -e parameter can lead to a large number of spurious hits.

- Solution: Decrease the value for the -e parameter to increase the stringency of the search. Consider the length of your query sequence; shorter sequences are more likely to have random matches with a higher number of edits.

Data Presentation: Impact of Edit Distance on Performance

As demonstrated in the original **PatMaN** publication, the number of allowed edits has a significant impact on the runtime of the search. The following table summarizes the relationship between the number of edits and the time required for a search, illustrating the exponential increase in computational cost.

Dataset	Edits (-e)	Gaps (-g)	Run Time
HGU95-A probes vs. Chimpanzee Chromosome 22	0	0	0m 13.31s
HGU95-A probes vs. Chimpanzee Chromosome 22	1	0	1m 21.95s
HGU95-A probes vs. Chimpanzee Chromosome 22	1	1	2m 28.25s
Bonobo Reads vs. Chimpanzee Chromosome 22	2	0	1h 58m 2s
Bonobo Reads vs. Chimpanzee Chromosome 22	2	1	4h 58m 5s
Bonobo Reads vs. Chimpanzee Chromosome 22	2	2	7h 58m 10s

Data adapted from the original **PatMaN** publication. Runtimes are illustrative and will vary based on hardware specifications.

Experimental Protocols

Methodology for miRNA Target Analysis

This protocol outlines a general approach for identifying potential miRNA binding sites in a set of 3' UTR sequences using **PatMaN**.

- Prepare Input Files:
 - Pattern File: Create a FASTA file containing the reverse complement of your mature miRNA sequences of interest. The reverse complement is used because miRNA binding occurs in an anti-parallel fashion.
 - Database File: Create a FASTA file containing the 3' UTR sequences of the genes you want to investigate.
- Execute **PatMaN** Search:
 - For a stringent search to identify near-perfect matches, which are common for the seed region of miRNAs, start with a low number of edits. A common strategy is to allow for mismatches but no gaps in the initial search.
 - Example Command:
 - In this command:
 - -D specifies the database of 3' UTRs.
 - -P specifies the miRNA pattern file.
 - -e 1 allows for a maximum of one edit (a mismatch in this case).
 - -g 0 does not allow for any gaps.
- Analyze Results:

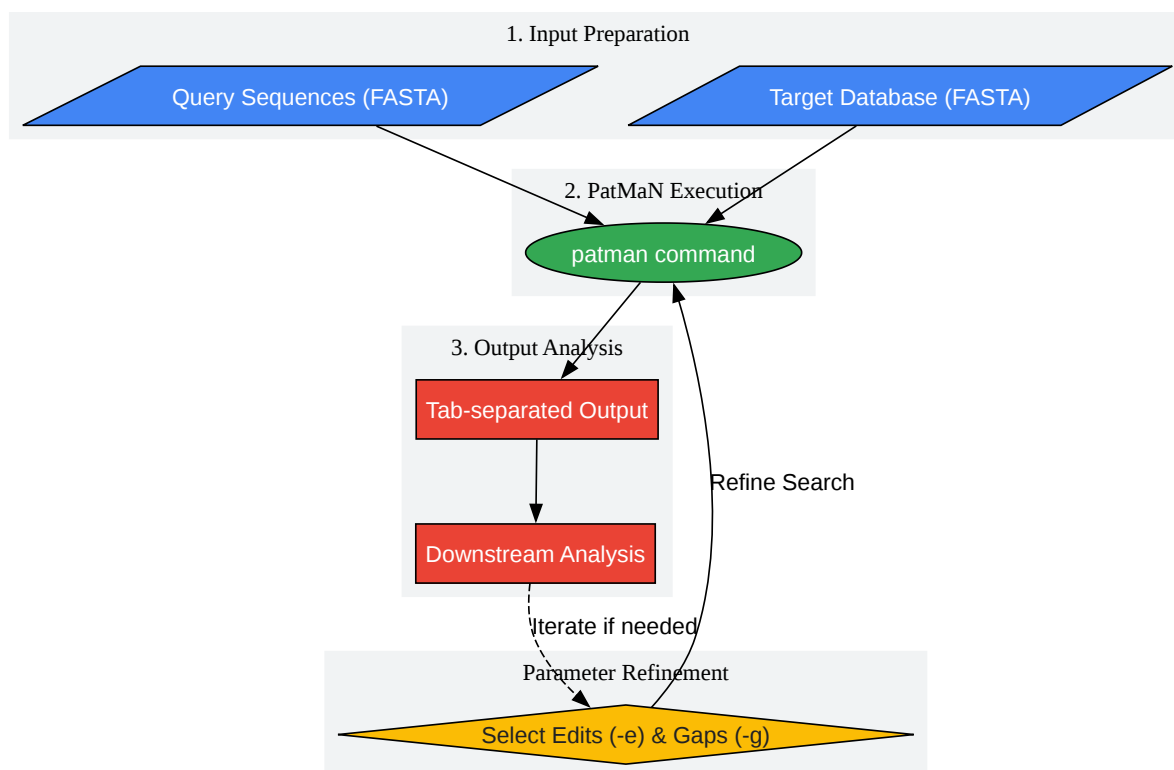
- The output file (output_mirna_hits.txt) will be a tab-separated file containing the name of the 3' UTR sequence, the name of the miRNA, the start and end positions of the match, the strand, and the number of edits.
- Further analysis can be done using scripts to parse this output and identify which genes are targeted by which miRNAs.

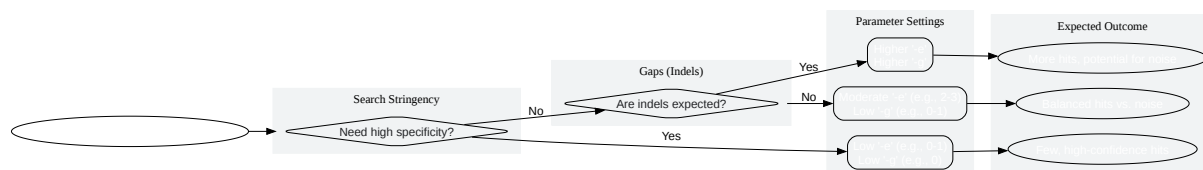
Methodology for Off-Target Primer Analysis

This protocol provides a method for checking the potential off-target binding sites of PCR primers in a genome.

- Prepare Input Files:
 - Pattern File: Create a FASTA file containing your forward and reverse primer sequences.
 - Database File: Use a FASTA file of the relevant genome or transcriptome.
- Execute **PatMaN** Search:
 - Primer binding can tolerate some mismatches, especially towards the 5' end. A typical search might allow for 2-3 mismatches to identify potential off-target sites.
 - Example Command:
- Analyze Results:
 - Review the output file to identify any unintended binding sites. Pay close attention to matches on different chromosomes or within the coding regions of other genes, as these could lead to non-specific amplification in a PCR experiment.

Visualizations





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References

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